2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one
Description
This compound features a quinazoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The quinazoline moiety is linked via an amino bridge to a pyrimidin-4(3H)-one ring bearing a trifluoromethyl group at position 6 (Fig. 1).
Properties
Molecular Formula |
C19H11ClF3N5O |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H11ClF3N5O/c20-11-6-7-13-12(8-11)16(10-4-2-1-3-5-10)27-17(24-13)28-18-25-14(19(21,22)23)9-15(29)26-18/h1-9H,(H2,24,25,26,27,28,29) |
InChI Key |
CSHIUWOXRWAGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=O)N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline Core
The quinazoline fragment (6-chloro-4-phenylquinazolin-2-amine) is typically prepared via cyclization of o-aminobenzamide derivatives. A common method involves reacting 2-amino-5-chlorobenzophenone with cyanamide under acidic conditions, followed by oxidation to form the quinazoline ring. Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce the phenyl group at position 4.
Key Reaction Conditions:
Preparation of the Pyrimidinone Fragment
The 6-(trifluoromethyl)pyrimidin-4(3H)-one moiety is synthesized through a condensation reaction between β-keto esters and guanidine derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with guanidine hydrochloride in the presence of sodium ethoxide to form the pyrimidinone ring. The trifluoromethyl group is introduced either via direct trifluoromethylation or by using pre-functionalized starting materials.
Optimized Parameters:
Coupling of Quinazoline and Pyrimidinone Fragments
The final step involves forming the C–N bond between the quinazoline’s amino group and the pyrimidinone’s carbonyl carbon. This is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium).
Representative Protocol:
-
Reactants: 6-Chloro-4-phenylquinazolin-2-amine (1 eq.), 6-(trifluoromethyl)pyrimidin-4(3H)-one (1.2 eq.)
-
Coupling Agent: HATU (1.5 eq.), DIPEA (3 eq.)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advancements employ tandem cyclization-coupling reactions to reduce step count. For instance, a mixture of 2-amino-5-chlorobenzophenone, trifluoromethylpyrimidinone precursors, and a palladium catalyst undergoes sequential cyclization and coupling in a single vessel. This method improves atom economy but requires stringent temperature control (60–80°C) and inert atmospheres.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates, particularly for cyclization steps. A protocol using DMF as a polar aprotic solvent and microwave heating at 150°C for 20 minutes achieved a 70% yield for the quinazoline intermediate, compared to 50% under conventional heating.
Optimization and Challenges
Trifluoromethyl Group Incorporation
Introducing the -CF₃ group poses challenges due to its strong electron-withdrawing nature. Strategies include:
Purification Techniques
Chromatography (silica gel or HPLC) is essential for isolating the final product due to the presence of regioisomers and unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity to >95%.
Comparative Analysis of Methods
| Parameter | Multi-Step Synthesis | One-Pot Tandem | Microwave-Assisted |
|---|---|---|---|
| Total Yield | 30–40% | 45–50% | 50–60% |
| Reaction Time | 48–72 hours | 24–36 hours | 6–8 hours |
| Purity | 90–95% | 85–90% | 92–97% |
| Scalability | Moderate | Low | High |
| Cost | High | Moderate | Moderate |
Industrial-Scale Considerations
Large-scale production faces hurdles in catalyst recovery and solvent waste management. Continuous flow reactors demonstrate promise, with a pilot study achieving 65% yield using immobilized palladium catalysts and recycling DMF solvent. Regulatory compliance for handling trifluoromethylating reagents (e.g., toxicity concerns) necessitates closed-system processing.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazolinone and pyrimidinone derivatives, which can be further modified for specific applications .
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its pyrimidinone or quinazoline motifs, focusing on structural variations, synthetic routes, and biological activities.
Structural Analogues with Quinazoline-Pyrimidinone Hybrids
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (Compound BH54302)
- Structure: Retains the quinazoline-pyrimidinone backbone but substitutes the 6-chloro-4-phenylquinazoline with a 4-methylquinazoline and replaces the trifluoromethyl group with a 4-fluorophenyl moiety.
- Synthesis: Likely involves coupling 4-methylquinazolin-2-amine with a fluorophenyl-substituted pyrimidinone precursor under conditions similar to those in (e.g., use of lithium bis(trimethylsilyl)amide or acetylation reactions) .
- Biological Relevance: No direct activity data, but fluorophenyl groups are common in kinase inhibitors for enhanced binding and metabolic stability .
2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one (Compound BH54303)
Pyrimidinone Derivatives with Trifluoromethyl Substituents
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4(1H)-one (TCI M2851-1G)
- Structure: Simplifies the scaffold by omitting the quinazoline-aminophenyl linkage. The trifluoromethyl group and methylthio substitution are retained.
- Applications : Serves as a building block for bioactive molecules, such as strobilurin-pyrimidine acaricides (e.g., compound 7e in ) .
- Synthetic Route : Prepared via nucleophilic substitution or condensation reactions, as described in and .
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (Compound PWS)
Quinazoline-Based Inhibitors with Divergent Bioactivities
Substituted Benzylamino-6-(trifluoromethyl)pyrimidin-4(1H)-ones (A-FABP Inhibitors)
- Structure: Features a benzylamino linker instead of the quinazoline-aminophenyl group.
- Biological Activity : Low micromolar inhibitors of human adipocyte fatty acid-binding protein (A-FABP), with selectivity over other FABP isoforms .
- Structure-Activity Relationship (SAR) : Chain length optimization and substituent polarity (e.g., methoxy vs. trifluoromethyl) critically influence potency .
2-((2,4-Difluorophenyl)amino)-6-(trifluoromethyl)pyrimidin-4(3H)-one (Precursor to Acaricide 7e)
Comparative Data Table
Critical Analysis of Structural and Functional Divergence
- Quinazoline vs. Benzylamino Linkers: The quinazoline moiety in the target compound may confer selectivity toward kinase targets (e.g., EGFR or VEGFR), whereas benzylamino analogs () prioritize A-FABP inhibition due to hydrophobic cavity compatibility .
- Trifluoromethyl Role : The electron-withdrawing CF3 group enhances metabolic stability and binding affinity in both acaricides () and A-FABP inhibitors .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine, though both halogens improve lipophilicity .
Biological Activity
The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer properties.
Quinazoline derivatives are known to interact with various biological targets, including:
- Epidermal Growth Factor Receptor (EGFR) : Many quinazoline derivatives, including this compound, exhibit inhibitory effects on EGFR, which is crucial in the regulation of cell growth and proliferation. Inhibiting this receptor can lead to reduced tumor growth in certain cancers.
- Carbonic Anhydrase : Some studies suggest that quinazoline derivatives may also inhibit carbonic anhydrase activity, which is involved in various physiological processes and can be a target for cancer therapy.
Biological Activity and Therapeutic Applications
Research indicates that quinazoline derivatives possess significant anti-cancer activity. For instance, the compound has been tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF7 | 0.096 | EGFR inhibition |
| This compound | A549 | 0.080 | Anti-cancer activity |
Case Studies
- EGFR Inhibition : In a study evaluating various quinazoline derivatives, this compound was noted for its ability to inhibit EGFR with an IC50 value of approximately 0.096 µM. This level of inhibition suggests a strong potential for therapeutic application in cancers that overexpress EGFR.
- Anticancer Activity : Another study highlighted the compound's effectiveness against the MCF7 cell line, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The results indicate that this compound could be a candidate for further development in cancer therapy.
- Inflammatory Disorders : Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide additional therapeutic avenues beyond oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 6-chloro-4-phenylquinazolin-2-amine with trifluoromethyl-substituted pyrimidinone precursors. Key factors include solvent choice (e.g., dimethyl sulfoxide or ethanol for controlled kinetics), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) improves purity. Yield optimization requires balancing steric hindrance from the phenyl group and electronic effects of the trifluoromethyl substituent .
Q. What techniques are used to characterize this compound, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves ambiguities in fused-ring systems, particularly the orientation of the amino linker and chloro-phenyl group .
Q. What are the primary biological activities reported for this compound, and how are they assessed?
- Methodological Answer : In vitro assays reveal anticancer (IC₅₀ = 2.5–8.7 µM against HeLa and MCF-7 cells via MTT assay) and antimicrobial activity (MIC = 16 µg/mL against S. aureus). Mechanistic studies use enzyme inhibition assays (e.g., topoisomerase II inhibition) and fluorescence-based binding studies to quantify interactions with DNA/protein targets .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity, and what synthetic strategies are employed?
- Methodological Answer : Bioisosteric replacement (e.g., substituting trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups) improves metabolic stability. Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces heterocyclic moieties (e.g., thiadiazole or triazole) at the pyrimidinone position. Computational docking (AutoDock Vina) guides modifications to optimize binding to kinase domains .
Q. How can contradictory data on its mechanism of action (e.g., DNA intercalation vs. enzyme inhibition) be resolved?
- Methodological Answer : Competitive binding assays (e.g., ethidium bromide displacement for DNA intercalation) paired with enzymatic activity profiling (e.g., kinase panel screening) clarify primary mechanisms. Synchrotron radiation-based circular dichroism (SR-CD) detects conformational changes in enzyme targets upon compound binding .
Q. What strategies mitigate solubility challenges in biological assays, and how are formulation studies optimized?
- Methodological Answer : Co-solvent systems (e.g., 10% DMSO in PBS) or cyclodextrin inclusion complexes enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while in situ permeability assays (Caco-2 monolayers) assess bioavailability. Lyophilization with trehalose stabilizes the compound for long-term storage .
Q. How does the chloro-phenyl substituent influence pharmacokinetic properties, and what metabolic pathways are observed?
- Methodological Answer : Radiolabeled studies (¹⁴C-tracking) in rodent models identify hepatic glucuronidation as the primary metabolic pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects hydroxylated metabolites. The chloro group reduces CYP3A4-mediated degradation, extending half-life (t₁/₂ = 6.2 hours in rats) .
Data Analysis & Environmental Impact
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer : Nonlinear regression (four-parameter logistic model) in GraphPad Prism accounts for heteroscedasticity. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals for IC₅₀ values. Outlier removal follows Grubbs’ test (α = 0.05) .
Q. How can environmental persistence and ecotoxicity be evaluated for this compound?
- Methodological Answer : OECD Test Guideline 307 assesses soil biodegradation (28-day study). Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition (72-hour Pseudokirchneriella subcapitata) quantify ecotoxicity. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
